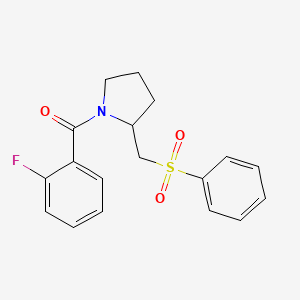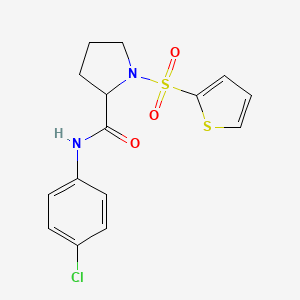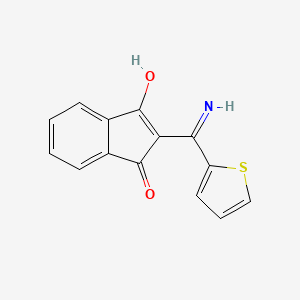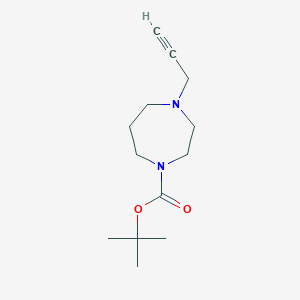
(2-Fluorophenyl)(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(2-Fluorophenyl)(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)methanone” is a complex organic molecule that contains a pyrrolidine ring, a common feature in many biologically active compounds . Pyrrolidine is a five-membered ring with one nitrogen atom, and it’s often used in drug discovery due to its versatility .
Molecular Structure Analysis
The structure of this compound includes a pyrrolidine ring, a phenyl ring, and a sulfonyl group. The fluorophenyl substituents at certain positions of the pyrrolidine ring can influence the biological activity of the compound .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Compounds with structural features similar to "(2-Fluorophenyl)(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)methanone" have been synthesized and characterized to explore their physicochemical properties and potential applications. For instance, studies involving boric acid ester intermediates with benzene rings, such as methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and related compounds, provide insights into the synthesis routes, crystal structure, and density functional theory (DFT) analysis to understand their molecular structures and properties (P. Huang et al., 2021; P.-Y. Huang et al., 2021).
Biological Applications
Research on compounds with structural similarities has led to discoveries in medicinal chemistry, such as the development of P2X7 antagonists for the treatment of mood disorders, demonstrating the potential for therapeutic applications. This includes the synthesis of novel triazolopyridine derivatives, highlighting their relevance in drug discovery and development (C. Chrovian et al., 2018).
Analytical and Material Science Applications
The analytical and material science applications of compounds related to "this compound" have been explored through studies on their spectroscopic properties and interactions. For example, research on 3-amino-substituted-thieno[2,3-b]pyridine/quinolin-2-yl)(phenyl)methanones highlights the impact of structure and environment on spectroscopic properties, demonstrating potential applications in developing fluorescent materials and sensors (I. A. Z. Al-Ansari, 2016).
Chemical Process Development
The development of efficient synthetic routes and process optimization for related compounds underscores the importance of such studies in enhancing the scalability and sustainability of chemical processes. This includes the synthesis of organotin(IV) complexes, which shows the versatility of these compounds in catalysis and material science (H. Singh et al., 2016).
Zukünftige Richtungen
The future research directions for this compound could include further studies to determine its physical and chemical properties, its biological activity, and its potential uses in medicinal chemistry. Given the interest in pyrrolidine derivatives in drug discovery , this compound could be a subject of future research.
Eigenschaften
IUPAC Name |
[2-(benzenesulfonylmethyl)pyrrolidin-1-yl]-(2-fluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO3S/c19-17-11-5-4-10-16(17)18(21)20-12-6-7-14(20)13-24(22,23)15-8-2-1-3-9-15/h1-5,8-11,14H,6-7,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHXISCRAXYCIMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC=CC=C2F)CS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(oxolan-2-yl)methyl]-3-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2820201.png)

![8-[(3,5-Dimethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-(2-methylpropyl)purine-2,6-dione](/img/structure/B2820205.png)

![4-{[(4-fluorophenyl)sulfonyl]amino}-N-(4-methoxyphenyl)piperidine-1-carboxamide](/img/structure/B2820207.png)


![2-[(1-cyclopentyl-1H-pyrazol-3-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/no-structure.png)

![3-[4-(Azepane-1-sulfonyl)phenyl]prop-2-enoic acid](/img/structure/B2820217.png)
![1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 3-((4-fluorophenyl)sulfonyl)propanoate](/img/structure/B2820221.png)

![Tert-butyl [4-(methylamino)benzyl]carbamate](/img/structure/B2820223.png)
